molecular formula C6H6IN B3031273 4-Iodo-3-methylpyridine CAS No. 22282-64-0

4-Iodo-3-methylpyridine

Cat. No.: B3031273
CAS No.: 22282-64-0
M. Wt: 219.02 g/mol
InChI Key: NSTUUHPBPDFGMR-UHFFFAOYSA-N
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Description

4-Iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H6IN and its molecular weight is 219.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophoretic Separation Optimization

4-Iodo-3-methylpyridine, along with other methylpyridines, has been utilized in studying the relationships between pH and separation in free solution capillary electrophoresis. The separation efficiency was enhanced using a cationic surfactant, highlighting the compound's role in improving electrophoretic techniques (Wren, 1991).

Crystal Structure and Charge Density Analysis

Research on 4-methylpyridine, a structurally similar compound to this compound, involved studying its crystal structure and charge density using x-ray and neutron diffraction. This study provides insights into the structural properties of such compounds at low temperatures (Ohms et al., 1985).

Complexation with Platinum

The compound has shown relevance in the synthesis of mononuclear trimethylplatinum(IV) complexes. These complexes, synthesized in good yield, demonstrate the potential of this compound in forming stable and diverse metal complexes, which can have implications in various chemical applications (Ghosh, Lentz, & Schlecht, 2015).

Vibrational Spectrum Study

The vibrational spectra of methylpyridine molecules, including 4-methylpyridine, were investigated to understand their vibrational properties. This research provides a foundational understanding of the vibrational characteristics of pyridine derivatives, which is crucial in various spectroscopic applications (Tocón et al., 1998).

Catalytic Aminocarbonylation

Aminocarbonylation of iodopyridines, including this compound, has been explored for synthesizing biologically significant compounds. This process demonstrates the compound's utility in facilitating complex chemical reactions with potential pharmaceutical applications (Takács et al., 2007).

In Chemical Vapor Deposition

The use of bis-3-methylpyridine complexes in the aerosol-assisted chemical vapor deposition of CdS films showcases the compound's applicability in materials science and thin-film fabrication (Buckingham et al., 2017).

In Drug Design and Synthesis

Studies on the iodinated 4,4'-bipyridines, which are structurally similar to this compound, have shown potential as new inhibitors for transthyretin fibrillogenesis, indicating the compound's significance in drug discovery and design (Dessì et al., 2020).

Spectroscopic and Reactivity Analysis

Research on the vibrational spectroscopy and electronic influences of 2-Fluoro-4-iodo-5-methylpyridine, a closely related compound, provides insights into the spectroscopic behavior and reactivity of such compounds. This knowledge is vital for understanding the interactions and chemical properties of iodinated pyridines (Selvakumari et al., 2022).

Safety and Hazards

The safety data sheet for 4-Iodo-3-methylpyridine suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

Future Directions

The future directions for the use of 4-Iodo-3-methylpyridine and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Mechanism of Action

Target of Action

It’s worth noting that 3-methylpyridine, a related compound, has been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play a role in the degradation of extracellular matrix proteins .

Mode of Action

It’s known that pyridine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Pyridine derivatives are known to undergo dehydrogenative dimerization to afford 2,2’-bipyridyl when treated with certain reagents .

Result of Action

The sm coupling reaction, in which pyridine derivatives can participate, results in the formation of a new carbon-carbon bond .

Action Environment

The action of 4-Iodo-3-methylpyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which pyridine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions, and their rapid transmetalation with palladium (II) complexes, also contribute to the broad application of SM coupling .

Properties

IUPAC Name

4-iodo-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTUUHPBPDFGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607040
Record name 4-Iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-64-0
Record name 4-Iodo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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